REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:7](=[O:8])[CH2:6][C:5](=[O:9])[CH2:4][O:3]1.[CH2:10](O)[CH3:11]>S(=O)(=O)(O)O>[CH2:10]([O:9][C:5]1[CH2:4][O:3][CH:2]([CH3:1])[C:7](=[O:8])[CH:6]=1)[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with 10:1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(C(OC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |